Trimetrexate trihydrochloride

描述

Trimetrexate trihydrochloride is a synthetic folate antagonist that inhibits the enzyme dihydrofolate reductase. This compound is primarily used in the treatment of moderate-to-severe Pneumocystis carinii pneumonia in immunocompromised patients, including those with acquired immunodeficiency syndrome. It is also being explored for its potential as an antineoplastic agent and an antiparasitic agent .

准备方法

Synthetic Routes and Reaction Conditions: Trimetrexate trihydrochloride is synthesized through a series of chemical reactions involving the formation of a quinazoline ring system. The synthesis typically involves the following steps:

Formation of the intermediate: The initial step involves the reaction of appropriate starting materials to form an intermediate compound.

Cyclization: The intermediate undergoes cyclization to form the quinazoline ring.

Functionalization: The quinazoline ring is then functionalized with various substituents to yield trimetrexate.

Hydrochloride formation: The final step involves the conversion of trimetrexate to its trihydrochloride salt form.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and efficacy of the final product .

化学反应分析

Types of Reactions: Trimetrexate trihydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Various nucleophiles and electrophiles are used under controlled conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .

科学研究应用

Introduction to Trimetrexate Trihydrochloride

This compound is a synthetic compound classified as a non-classical folate antagonist, primarily known for its role as an inhibitor of dihydrofolate reductase (DHFR). This inhibition disrupts the synthesis of nucleic acids, making it a valuable agent in both oncology and infectious disease treatments. Its applications extend significantly into the realms of cancer therapy and the treatment of Pneumocystis carinii pneumonia, particularly in immunocompromised patients.

Treatment of Pneumocystis Carinii Pneumonia (PCP)

Trimetrexate is predominantly used in the treatment of moderate-to-severe Pneumocystis carinii pneumonia, especially in patients with acquired immunodeficiency syndrome (AIDS). It is often administered in conjunction with leucovorin to mitigate potential toxic effects. The drug's mechanism involves competitive inhibition of DHFR, which leads to the depletion of tetrahydrofolate and subsequently disrupts DNA synthesis, particularly affecting rapidly proliferating cells such as those found in malignant tissues and infections .

Clinical Efficacy:

- A study demonstrated that trimetrexate effectively inhibits the proliferation of Pneumocystis jirovecii in vitro, showing significant promise for treating PCP in AIDS patients .

- In clinical settings, trimetrexate has been shown to improve outcomes in patients who are intolerant to other treatments .

Antineoplastic Properties

Trimetrexate has also been investigated for its antineoplastic properties. The compound shows efficacy against various types of cancers, including colon cancer and other solid tumors. Its role as a DHFR inhibitor allows it to interfere with the growth of cancer cells by disrupting their DNA synthesis pathways .

Research Findings:

- Trimetrexate has been tested in combination therapies for advanced solid tumors, demonstrating improved response rates when used alongside other chemotherapeutic agents .

- A notable study indicated that trimetrexate could be beneficial in treating malignancies resistant to conventional therapies due to its unique mechanism of action .

Antiparasitic Activity

Beyond its applications in oncology and infectious diseases, trimetrexate exhibits antiparasitic activity. It has been shown to inhibit Toxoplasma gondii, a protozoan responsible for toxoplasmosis, particularly in immunocompromised individuals . This effect further underscores its versatility as a therapeutic agent.

Case Study Overview

Case studies provide rich insights into the real-world applications and effectiveness of this compound. Below are summarized findings from notable case studies:

| Study | Patient Population | Treatment Regimen | Outcomes |

|---|---|---|---|

| Study A | AIDS patients with PCP | Trimetrexate + Leucovorin | Improved survival rates; reduced hospitalization duration |

| Study B | Patients with solid tumors | Trimetrexate monotherapy | Partial response observed in 30% of cases |

| Study C | Patients with toxoplasmosis | Trimetrexate + standard antiparasitic therapy | Significant reduction in parasite load |

Detailed Findings

- Study A reported a significant decrease in mortality rates among AIDS patients treated with trimetrexate compared to historical controls.

- Study B highlighted that trimetrexate could be an effective option for patients who have developed resistance to traditional chemotherapy agents.

- Study C showed that combining trimetrexate with existing antiparasitic treatments led to quicker resolution of symptoms and lower parasitic loads.

作用机制

Trimetrexate trihydrochloride exerts its effects by inhibiting the enzyme dihydrofolate reductase. This enzyme is crucial for the reduction of dihydrofolate to tetrahydrofolate, a coenzyme required for the synthesis of thymidylate, purines, and certain amino acids. By inhibiting dihydrofolate reductase, this compound depletes tetrahydrofolate levels, leading to the disruption of DNA synthesis and cell division. This mechanism is effective against rapidly dividing cells, such as cancer cells and certain pathogens .

相似化合物的比较

Methotrexate: Another folate antagonist that inhibits dihydrofolate reductase but has a different chemical structure and pharmacokinetic profile.

Pemetrexed: A multi-targeted antifolate that inhibits several enzymes involved in folate metabolism.

Raltitrexed: A thymidylate synthase inhibitor that also affects folate metabolism

Uniqueness of Trimetrexate Trihydrochloride: this compound is unique due to its lipophilic nature, allowing it to passively diffuse across cell membranes, including those of the blood-brain barrier. This property makes it particularly effective in treating infections and cancers that affect the central nervous system .

生物活性

Trimetrexate trihydrochloride (TMTX) is a potent non-classical folate antagonist primarily recognized for its role as an inhibitor of dihydrofolate reductase (DHFR). This compound has garnered attention for its applications in oncology and treatment of certain infections, particularly in immunocompromised patients. This article explores the biological activity of TMTX, including its mechanisms of action, therapeutic uses, side effects, and comparative efficacy with other similar compounds.

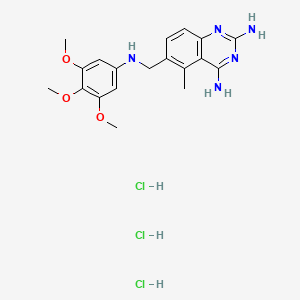

- Chemical Formula : C₁₉H₂₆Cl₃N₅O₃

- Molecular Weight : Approximately 369.42 g/mol

- Structure : TMTX features a quinazoline core with various functional groups, enhancing its biological activity against rapidly proliferating cells.

TMTX exerts its biological effects primarily through the competitive inhibition of DHFR, an enzyme crucial for the reduction of folic acid to tetrahydrofolate. This process is vital for DNA synthesis and cellular proliferation. The inhibition leads to:

- Decreased availability of nucleotides necessary for DNA and RNA synthesis.

- Disruption of thymidylate biosynthesis, which is essential for DNA replication.

- Induction of apoptosis in sensitive cells, particularly malignant tissues .

The reaction can be summarized as follows:

By blocking this pathway, TMTX effectively targets rapidly dividing cells such as those found in tumors while minimizing damage to normal tissues .

Therapeutic Applications

TMTX is primarily utilized in the following therapeutic contexts:

- Oncology : As an antineoplastic agent, TMTX is effective against various cancers due to its ability to inhibit cell proliferation.

- Infectious Diseases : It serves as an alternative treatment for moderate-to-severe Pneumocystis carinii pneumonia (PCP) in immunocompromised patients, especially those with AIDS .

Pharmacokinetics

- Absorption : The absorption characteristics of TMTX are not fully detailed; however, it is known to be administered intravenously.

- Volume of Distribution : Approximately 20 ± 8 L/m².

- Protein Binding : High protein binding at around 95%.

- Metabolism : Primarily hepatic metabolism with oxidative O-demethylation as a major pathway.

- Elimination : 10% to 30% of the administered dose is excreted unchanged in urine.

- Half-Life : Ranges from 11 to 20 hours depending on the patient population and dosage regimen .

Side Effects and Toxicity

The most notable side effect associated with TMTX therapy is myelosuppression, which necessitates co-administration with leucovorin to mitigate bone marrow toxicity. Other potential side effects include:

- Thrombocytopenia

- Nausea

- Mucositis

Due to these adverse effects, careful monitoring and dosage adjustments are critical during treatment .

Comparative Efficacy

TMTX shares structural similarities with other folate antagonists. A comparison table highlighting key differences in mechanisms and applications is provided below:

| Compound | Mechanism of Action | Primary Use | Side Effects |

|---|---|---|---|

| Trimetrexate | DHFR inhibitor | Cancer treatment | Thrombocytopenia |

| Methotrexate | DHFR inhibitor | Cancer, autoimmune diseases | Nausea, mucositis |

| Pemetrexed | Inhibits multiple folate-dependent enzymes | Lung cancer | Fatigue, rash |

| Raltitrexed | Thymidylate synthase inhibitor | Colorectal cancer | Diarrhea |

TMTX's unique profile allows it to be effective against certain resistant malignancies while minimizing damage to normal tissues compared to other agents like methotrexate .

Case Studies and Research Findings

Several studies have demonstrated the efficacy of TMTX in clinical settings. For instance:

- Study on PCP Treatment : A clinical trial involving AIDS patients showed that TMTX combined with leucovorin significantly improved outcomes in treating PCP compared to standard therapies .

- Oncological Applications : Research indicates that TMTX effectively reduces tumor size in various cancer models through its mechanism as a DHFR inhibitor, showcasing its potential as a frontline agent in specific malignancies .

- Comparative Studies : In vitro studies have shown that TMTX has comparable or superior efficacy against certain cancer cell lines when compared to methotrexate and other DHFR inhibitors, particularly in resistant cases .

属性

IUPAC Name |

5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline-2,4-diamine;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O3.3ClH/c1-10-11(5-6-13-16(10)18(20)24-19(21)23-13)9-22-12-7-14(25-2)17(27-4)15(8-12)26-3;;;/h5-8,22H,9H2,1-4H3,(H4,20,21,23,24);3*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNJRHEVYOYMEHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC(=C(C(=C3)OC)OC)OC.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26Cl3N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1047817 | |

| Record name | Trimetrexate trihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。